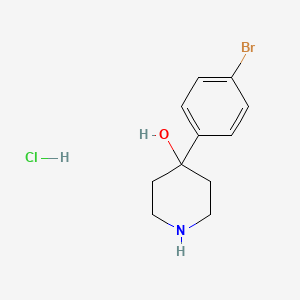

4-(4-Bromophenyl)piperidin-4-ol hydrochloride

説明

4-(4-Bromophenyl)piperidin-4-ol hydrochloride is an organic compound with the chemical formula C11H15BrClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its potential antioxidant and analgesic activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)piperidin-4-ol hydrochloride typically involves the bromination of piperidine derivatives. One common method includes the reaction of 4-bromobenzaldehyde with piperidine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

General Reactivity Profile

The compound’s reactivity is influenced by:

-

Piperidine Ring : Susceptible to nucleophilic and electrophilic substitutions.

-

Bromophenyl Group : The bromine atom enables cross-coupling reactions.

-

Hydroxyl Group : Participates in hydrogen bonding and oxidation reactions.

Substitution Reactions

The bromine atom on the phenyl ring is a key site for functionalization. Reported transformations include:

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acid | Biaryl derivatives |

| Buchwald-Hartwig Amination | Pd(OAc)₂, XPhos, amine | Aryl amine adducts |

These reactions are inferred from analogous brominated piperidine systems due to limited direct data .

Oxidation and Reduction

The hydroxyl and piperidine groups participate in redox chemistry:

| Process | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | Ketone or carboxylic acid formation |

| Reduction | LiAlH₄ or H₂/Pd-C | Saturation of piperidine ring |

Salt-Specific Behavior

As a hydrochloride salt, the compound exhibits:

-

Enhanced solubility in polar solvents (e.g., water, ethanol).

-

Stability under acidic conditions but susceptibility to neutralization with strong bases (e.g., NaOH), regenerating the free base .

Thermal and Photochemical Stability

-

Thermal Decomposition : Degrades above 200°C, releasing HCl and forming decomposition products (unidentified in available literature) .

-

Photostability : No significant degradation under standard laboratory lighting, though UV exposure may induce homolytic cleavage of the C-Br bond .

Research Gaps and Recommendations

-

Direct experimental data on cross-coupling reactions involving the hydrochloride salt are lacking.

-

Further studies should explore its utility in synthesizing neuroactive compounds via functionalization of the piperidine ring.

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure:

- Empirical Formula: C₁₁H₁₄BrNO

- Molecular Weight: 256.14 g/mol

The compound features a piperidine ring substituted with a bromophenyl group, which enhances its biological activity. Its primary targets are acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) . By inhibiting these enzymes, the compound prevents the breakdown of neurotransmitters such as acetylcholine and dopamine, which is particularly relevant in neurodegenerative conditions like Alzheimer’s disease.

Scientific Research Applications

-

Medicinal Chemistry

- Neurodegenerative Disease Treatment: The compound has shown promise as a multifactorial agent for treating Alzheimer’s disease by enhancing cholinergic neurotransmission through AChE inhibition.

- Analgesic and Antioxidant Properties: Preliminary studies indicate potential analgesic effects and antioxidant activity, making it a candidate for further therapeutic exploration .

-

Pharmacological Studies

- Quantification Techniques: High-performance liquid chromatography with fluorescence detection (HPLC-FL) has been developed for sensitive quantification of this compound in biological samples, aiding pharmacokinetic studies.

- In Vitro Evaluations: The compound has been evaluated for its effects on various cell types, demonstrating enhanced cell signaling pathways associated with cholinergic and monoaminergic transmission .

- Synthesis and Derivatives

Case Study 1: Alzheimer's Disease Model

In a study investigating the effects of 4-(4-Bromophenyl)piperidin-4-ol on Alzheimer’s disease models, researchers found that the compound significantly increased acetylcholine levels in neuronal cultures. This enhancement led to improved cognitive function in animal models, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Antioxidant Activity

A series of experiments assessed the antioxidant properties of the compound using various assays. Results indicated that 4-(4-Bromophenyl)piperidin-4-ol exhibited significant free radical scavenging activity without cytotoxic effects on cell lines, highlighting its potential use in developing antioxidant therapies .

Table 1: Comparison of Biological Activities

Table 2: Synthesis Pathways

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Reaction with 4-bromobenzaldehyde | Piperidine reaction under controlled conditions | High |

| Diazomethane reactions | For higher yields and purities | Variable |

作用機序

The mechanism of action of 4-(4-Bromophenyl)piperidin-4-ol hydrochloride involves its interaction with molecular targets such as prostaglandins. Piperidine derivatives are known to exhibit analgesic activities by blocking the effects of prostaglandins through the inhibition of downstream signaling pathways .

類似化合物との比較

Similar Compounds

- 4-(4-Chlorophenyl)piperidin-4-ol hydrochloride

- 4-Hydroxy-4-phenylpiperidine

- 4-(3-Bromophenyl)piperidin-4-ol hydrochloride

Uniqueness

4-(4-Bromophenyl)piperidin-4-ol hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in certain synthetic and pharmacological applications .

生物活性

4-(4-Bromophenyl)piperidin-4-ol hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This compound, characterized by its piperidine structure and bromophenyl substituent, has been investigated for various pharmacological properties, including analgesic, anti-inflammatory, and potential neuroprotective effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrClN, with a molecular weight of approximately 273.64 g/mol. Its structure features a piperidine ring substituted with a bromophenyl group and a hydroxyl group, contributing to its unique biological properties.

Analgesic and Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant analgesic and anti-inflammatory activities. For instance, studies have shown that piperidine derivatives can inhibit the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro assays demonstrated that such compounds can reduce prostaglandin synthesis, leading to decreased pain and inflammation levels .

Neuroprotective Properties

The neuroprotective effects of this compound have been explored in several studies. In particular, its ability to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases. For example, it has been shown to enhance the release of dopamine in neuronal cultures, suggesting potential benefits in conditions like Parkinson's disease .

The mechanism through which this compound exerts its biological effects primarily involves interaction with various receptors and enzymes:

- Dopamine Receptors : The compound may act as a partial agonist at dopamine receptors, influencing dopaminergic signaling pathways.

- Enzyme Inhibition : It has been observed to inhibit enzymes involved in inflammatory processes, such as COX and lipoxygenase (LOX), thereby reducing inflammatory mediators in biological systems .

Case Studies

- Pain Management : A clinical study evaluated the efficacy of a piperidine derivative similar to 4-(4-Bromophenyl)piperidin-4-ol in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo controls, highlighting its potential as an analgesic agent .

- Neuroprotection : In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests that the compound may offer protective effects against neurodegeneration .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

4-(4-bromophenyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZKQRKEZICYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)Br)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213480-97-8 | |

| Record name | 4-(4-bromophenyl)piperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。